molecular formula C9H15NO4 B12517912 3-tert-Butoxy-2-isocyanatopropionic acid methylester

3-tert-Butoxy-2-isocyanatopropionic acid methylester

Cat. No.: B12517912
M. Wt: 201.22 g/mol
InChI Key: MMWNVZFZWRLTCL-UHFFFAOYSA-N
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Description

3-tert-Butoxy-2-isocyanatopropionic acid methylester is an organic compound with the molecular formula C9H15NO4 It is a derivative of propionic acid and contains both isocyanate and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-2-isocyanatopropionic acid methylester typically involves the reaction of tert-butyl alcohol with 2-isocyanatopropionic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-2-isocyanatopropionic acid methylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various esters, amides, or thioesters.

Scientific Research Applications

3-tert-Butoxy-2-isocyanatopropionic acid methylester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanates and esters.

    Industry: Used in the production of polymers and coatings due to its reactivity with various functional groups.

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-2-isocyanatopropionic acid methylester involves its reactivity with nucleophiles. The isocyanate group can react with amines to form ureas, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanatopropionic acid methylester: Lacks the tert-butoxy group, making it less sterically hindered.

    3-tert-Butoxypropionic acid methylester: Lacks the isocyanate group, reducing its reactivity with nucleophiles.

Uniqueness

3-tert-Butoxy-2-isocyanatopropionic acid methylester is unique due to the presence of both isocyanate and ester functional groups, allowing it to participate in a wide range of chemical reactions. The tert-butoxy group also provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

methyl 2-isocyanato-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-5-7(10-6-11)8(12)13-4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWNVZFZWRLTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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